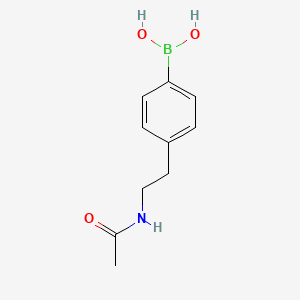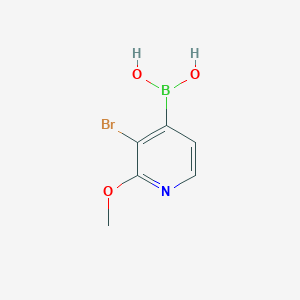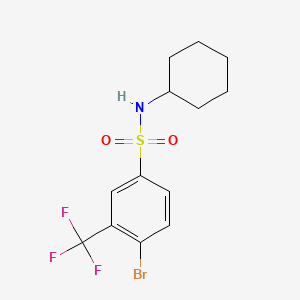
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid
Übersicht
Beschreibung
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a compound with the CAS Number: 1210707-88-2 . It has a molecular weight of 207.23 . The IUPAC name for this compound is 5-(1-piperidinyl)-2-pyrazinecarboxylic acid . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is 1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 207.23 .Wissenschaftliche Forschungsanwendungen
Medicine: Antiviral and Antimicrobial Applications
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid shows promise in the field of medicine, particularly in the development of antiviral and antimicrobial agents . Its piperidine nucleus is a common motif in many pharmacologically active compounds, and modifications to this core structure can lead to significant bioactivity. For instance, derivatives of piperidine have been utilized in the synthesis of compounds with activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Agriculture: Plant Protection and Growth Regulation
In agriculture, the compound’s derivatives could potentially be used to create new formulations for plant protection. Piperidine structures are known to exhibit powerful antioxidant actions, which might help in protecting plants against oxidative stress . This could lead to the development of novel agrochemicals aimed at enhancing crop resilience and yield.
Material Science: Advanced Material Synthesis
The piperidine moiety within 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid can be integral in the synthesis of advanced materials. For example, it can serve as a building block for the creation of rigid linkers in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . Such applications are crucial in material science for designing functional materials with specific properties.
Biochemistry: Enzyme Inhibition and Activation
Biochemically, 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid could be used to study enzyme interactions. Piperidine derivatives have been shown to inhibit tubulin polymerization, which is a critical process in cell division . This suggests potential applications in studying cell cycle regulation and cancer research.
Pharmacology: Drug Development and Therapeutic Agents
In pharmacology, this compound’s derivatives are present in more than twenty classes of pharmaceuticals, including those with anticancer, antihypertensive, and anti-Alzheimer properties . The versatility of the piperidine ring makes it a valuable scaffold in drug design, leading to a wide range of therapeutic agents.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
5-piperidin-1-ylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRZFZELFDDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperidin-1-yl)pyrazine-2-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


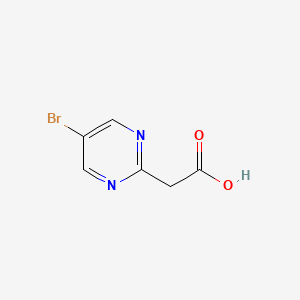
![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)




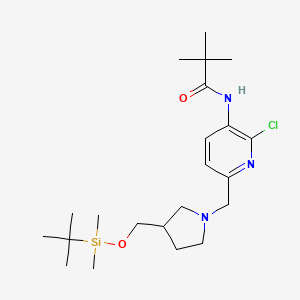
![6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine](/img/structure/B1521748.png)
![7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1521749.png)
![5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B1521752.png)
